2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one
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Overview
Description
2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclooctanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one typically involves the reaction of 4-fluorobenzaldehyde with cyclooctanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Fluorophenyl)-2-oxoethyl]propanedinitrile
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 2-(2-(2-Fluorophenyl)-2-oxoethyl)malononitrile
Uniqueness
2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one is unique due to its cyclooctanone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62369-13-5 |
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Molecular Formula |
C16H19FO2 |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]cyclooctan-1-one |
InChI |
InChI=1S/C16H19FO2/c17-14-9-7-12(8-10-14)16(19)11-13-5-3-1-2-4-6-15(13)18/h7-10,13H,1-6,11H2 |
InChI Key |
PBXPKNSZYAZZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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